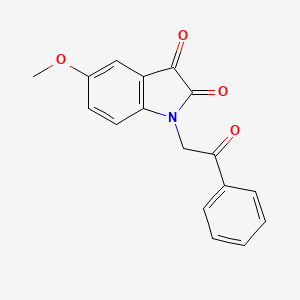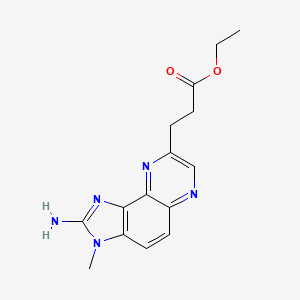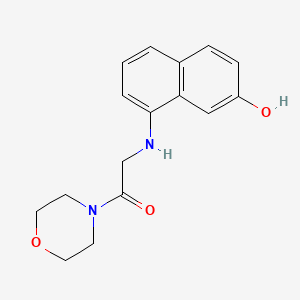
4-Chloro-6-(4-ethylpiperazin-1-yl)-2-(trifluoromethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-(4-ethylpiperazin-1-yl)-2-(trifluoromethyl)pyrimidine is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals. This compound is particularly interesting due to its unique structure, which includes a trifluoromethyl group, a chloro substituent, and an ethylpiperazinyl moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(4-ethylpiperazin-1-yl)-2-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloro-2-(trifluoromethyl)pyrimidine with 4-ethylpiperazine under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like crystallization and chromatography would be employed to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-6-(4-ethylpiperazin-1-yl)-2-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Substitution Reactions: The ethylpiperazinyl group can be modified through substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted pyrimidine derivative.
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-(4-ethylpiperazin-1-yl)-2-(trifluoromethyl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-6-(4-ethylpiperazin-1-yl)-2-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and metabolic stability, while the ethylpiperazinyl moiety contributes to its overall pharmacokinetic properties. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-2-(trifluoromethyl)pyrimidine: Lacks the ethylpiperazinyl group.
6-(4-Ethylpiperazin-1-yl)-2-(trifluoromethyl)pyrimidine: Lacks the chloro substituent.
4-Chloro-6-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)pyrimidine: Has a methyl group instead of an ethyl group on the piperazine ring.
Uniqueness
4-Chloro-6-(4-ethylpiperazin-1-yl)-2-(trifluoromethyl)pyrimidine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the ethylpiperazinyl group provides additional binding interactions with biological targets.
Eigenschaften
Molekularformel |
C11H14ClF3N4 |
|---|---|
Molekulargewicht |
294.70 g/mol |
IUPAC-Name |
4-chloro-6-(4-ethylpiperazin-1-yl)-2-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C11H14ClF3N4/c1-2-18-3-5-19(6-4-18)9-7-8(12)16-10(17-9)11(13,14)15/h7H,2-6H2,1H3 |
InChI-Schlüssel |
YEHNARLGRPSUFN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCN(CC1)C2=CC(=NC(=N2)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-bromo-6-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B11837804.png)
![2-(2-([1,1'-Biphenyl]-4-yl)ethyl)benzaldehyde](/img/structure/B11837805.png)


![benzyl N-(1-oxa-7-azaspiro[3.5]nonan-2-ylmethyl)carbamate](/img/structure/B11837812.png)



![6-Methoxy-10-phenylbenzo[b][1,6]naphthyridine](/img/structure/B11837848.png)


![(4Ar,4bs,6as,7s,9as,9bs,11ar)-7-hydroxy-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B11837862.png)


